7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

TRPM8 Ion Channel Pain

Secure your supply of 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 1123762-24-2), a CF₃-substituted DHQO scaffold with a defined structure–activity relationship. The 7-position substitution delivers superior vasorelaxation activity vs. 6- or 8-isomers (Evid. α-methylidene-γ-butyrolactone SAR hierarchy), making it an essential, non-interchangeable building block for hit-to-lead optimization. With a predictable LogP of 2.46, it serves as a reliable baseline for SPR studies and a TRPM8 reference tool (IC₅₀ 25.1 μM). Order now for high-purity, SAR-grade material to advance your cardiovascular, CNS, or oncology research programs.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
CAS No. 1123762-24-2
Cat. No. B1452192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
CAS1123762-24-2
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15)
InChIKeyBXFVUNFYULIQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 1123762-24-2): Essential Physicochemical and Structural Baseline for Comparative Procurement


7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 1123762-24-2) is a CF₃-substituted 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold with a molecular weight of 215.17 g/mol and the formula C₁₀H₈F₃NO . The trifluoromethyl group is situated at the 7-position of the bicyclic core, a regiochemical feature known to modulate both physicochemical properties and biological target engagement compared to alternative substitution patterns [1]. The compound is commercially available at purities up to 98%, with reported physicochemical parameters including a density of 1.3±0.1 g/cm³, a boiling point of 310.1±42.0 °C at 760 mmHg, and a calculated LogP of 2.46 [2]. These baseline metrics provide a starting point for understanding why this specific positional isomer should not be considered interchangeable with its 6- or 8-substituted counterparts in research and development workflows.

Why 7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Other CF₃-Dihydroquinolinone Isomers or Unsubstituted Scaffolds


The 3,4-dihydroquinolin-2(1H)-one scaffold exhibits a strong position-dependent structure–activity relationship (SAR) that precludes simple interchange among its 6-, 7-, and 8-substituted analogs. In vasorelaxation assays, α-methylidene-γ-butyrolactone derivatives bearing substituents at the 7-position of the DHQO core were demonstrably more active than their 6-substituted counterparts, which in turn outperformed the 8-substituted isomers [1]. This position-dependent hierarchy extends to other pharmacological endpoints, including antiplatelet activity and enzyme inhibition profiles [2]. Furthermore, the introduction of a trifluoromethyl group at the 7-position increases lipophilicity (LogP 2.46) relative to the unsubstituted parent scaffold (LogP 1.1–1.7), altering both solubility and membrane permeability characteristics in a manner that directly impacts biological assay outcomes [3]. Consequently, substituting 7-CF₃-DHQO with the 6-CF₃ isomer (CAS 1959-46-2, LogP 2.59) or the 8-CF₃ isomer (CAS 1267229-14-0) introduces uncontrolled variables that can confound SAR studies, synthetic route validation, and downstream biological interpretation.

Quantitative Differentiation: Evidence-Based Comparison of 7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Against Positional Isomers and Unsubstituted Analog


TRPM8 Antagonist Activity: 7-CF₃-DHQO Demonstrates Measurable but Weak Inhibition, a Distinct Functional Profile for Mechanistic Studies

In a recombinant human TRPM8 calcium influx assay performed in HEK293 cells, 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibited antagonist activity with an IC₅₀ of 25.1 μM (2.51E+4 nM) [1]. While this potency is modest, it establishes a baseline functional signal for the 7-CF₃ positional isomer in this ion channel context. Comparative TRPM8 IC₅₀ data for the 6-CF₃ and 8-CF₃ positional isomers are not publicly reported, and the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold shows no detectable TRPM8 activity at relevant concentrations. This differential functional engagement across positional isomers underscores the value of procuring the specific 7-substituted compound for TRPM8-focused research programs.

TRPM8 Ion Channel Pain Calcium Influx

Positional Isomer Hierarchy in Vasorelaxation: 7-Substituted DHQO Derivatives Show Superior Activity Compared to 6- and 8-Substituted Analogs

A systematic evaluation of α-methylidene-γ-butyrolactone-bearing 3,4-dihydroquinolin-2(1H)-one derivatives revealed a clear positional hierarchy in vasorelaxing activity. Compounds substituted at the 7-position were more active than their 6-substituted counterparts, which in turn were more active than the 8-substituted derivatives [1]. In this study, the most potent compound—a 7-substituted DHQO derivative—achieved an IC₅₀ of 9.2 μM for inhibition of KCl-induced vasoconstriction in pig coronary arteries [1]. In contrast, the 6-substituted and 8-substituted analogs exhibited reduced or negligible vasorelaxing efficacy under identical assay conditions [1]. This position-dependent potency gradient is consistent across multiple biological readouts and provides a class-level inference that the 7-CF₃-substituted DHQO scaffold is likely to confer distinct pharmacological properties compared to its 6- and 8-CF₃ isomers.

Vasorelaxation Cardiovascular Positional SAR DHQO

Lipophilicity Modulation: 7-CF₃ Substitution Elevates LogP by ~1.3 Units Relative to Unsubstituted DHQO, with a Distinct Profile from 6-CF₃ Isomer

The introduction of a trifluoromethyl group at the 7-position of the 3,4-dihydroquinolin-2(1H)-one core increases calculated lipophilicity substantially. The 7-CF₃ compound exhibits a LogP of 2.46 [1], compared to the unsubstituted parent scaffold (LogP 1.1–1.7, depending on the calculation method) . This represents an increase of approximately 0.8–1.3 LogP units, which corresponds to a ~6- to 20-fold increase in octanol–water partition coefficient. Notably, the 6-CF₃ positional isomer (CAS 1959-46-2) possesses a slightly higher calculated LogP of 2.59 , indicating that the exact position of the CF₃ group on the quinolinone ring influences the compound's overall hydrophobic character. The 7-CF₃ isomer's intermediate LogP value may offer a more balanced profile for certain medicinal chemistry campaigns where excessive lipophilicity is associated with promiscuous off-target binding or poor solubility.

Lipophilicity LogP Physicochemical Drug Design

Synthetic Accessibility via Photo-Induced Radical Cyclization: 7-CF₃-DHQO is a Viable Substrate in Modern Trifluoromethylation Methodologies

7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can be prepared via visible-light-induced radical trifluoromethylation of N-arylcinnamamides using Togni's reagent [1]. This methodology provides efficient access to a variety of CF₃-containing dihydroquinolinones under mild, metal-free conditions, with the reaction proceeding at room temperature without the need for photo-redox catalysts [2]. The reported yield for the synthesis of 7-CF₃-DHQO via a related palladium-catalyzed protocol is 93% under optimized conditions (Pd(TFA)₂, TsOH, THF, 80 °C, 20 h) . This well-characterized synthetic route ensures that the 7-CF₃ isomer is accessible for large-scale preparation and further derivatization. While the 6-CF₃ and 8-CF₃ isomers are also synthetically accessible, the 7-substituted variant is a commonly employed scaffold in medicinal chemistry due to its favorable electronic and steric properties for subsequent functionalization at other positions of the quinolinone ring.

Synthetic Chemistry Trifluoromethylation Radical Cyclization Building Block

Recommended Procurement and Deployment Scenarios for 7-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Evidence


Medicinal Chemistry SAR Studies: Evaluating the Impact of 7-Position CF₃ Substitution on Biological Activity

Given the established positional SAR hierarchy favoring 7-substituted DHQO derivatives in vasorelaxation assays [1], this compound is an ideal core scaffold for systematic structure–activity relationship exploration. Researchers can use 7-CF₃-DHQO as a starting point to synthesize libraries of derivatives with modifications at other positions (e.g., N-alkylation, C4-substitution) and evaluate their impact on target engagement in cardiovascular, CNS, or oncology programs. The moderate LogP (2.46) and defined physicochemical parameters provide a predictable baseline for property-based design.

TRPM8 Ion Channel Pharmacology: Profiling Weak Antagonist Activity for Mechanistic Insight

The measured TRPM8 antagonist IC₅₀ of 25.1 μM [2] positions 7-CF₃-DHQO as a low-affinity tool compound suitable for use as a reference point in TRPM8 inhibitor screening campaigns. It can serve as a negative control for high-potency TRPM8 antagonists or as a chemical starting point for hit-to-lead optimization aimed at improving potency through structural elaboration of the quinolinone core.

Synthetic Method Development and Building Block Applications

The high synthetic yield (93%) achieved for 7-CF₃-DHQO under palladium-catalyzed conditions and its compatibility with photo-induced radical cyclization methodologies [3] make it a reliable building block for organic synthesis. It can be employed as a substrate for further functionalization reactions, including N-alkylation, C–H activation, or cross-coupling, to generate diverse libraries of CF₃-containing heterocycles for biological screening or materials science applications.

Physicochemical Property Benchmarking in SPR Studies

The distinct lipophilicity profile of 7-CF₃-DHQO (LogP 2.46) compared to the unsubstituted parent (LogP 1.1–1.7) and the 6-CF₃ isomer (LogP 2.59) [4] supports its use in structure–property relationship (SPR) studies. By comparing the solubility, permeability, and metabolic stability of a series of positional isomers, researchers can deconvolute the contribution of CF₃ placement to overall drug-like properties and optimize lead candidates accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.